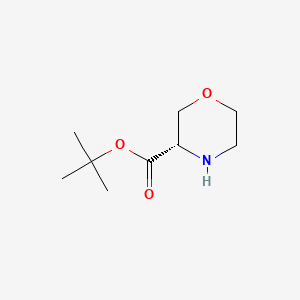

tert-butyl (3S)-morpholine-3-carboxylate

Description

Significance of Morpholine (B109124) Derivatives as Chiral Building Blocks

Morpholine derivatives are heterocyclic compounds that have garnered significant attention in medicinal chemistry and organic synthesis. wisdomlib.orgnih.gov Their value stems from a combination of advantageous physicochemical and metabolic properties, as well as their straightforward incorporation into larger molecules. nih.gov The morpholine ring, a six-membered heterocycle containing both nitrogen and oxygen atoms, can be readily introduced as an amine reagent or constructed through various synthetic methods. nih.gov

The presence of the morpholine moiety can enhance the potency of a drug molecule by facilitating key interactions with biological targets like enzymes and receptors. nih.gov Furthermore, it can favorably modulate the pharmacokinetic properties of a compound, improving its absorption, distribution, metabolism, and excretion (ADME) profile. nih.govnih.gov

Chiral morpholine derivatives, in particular, are prized as building blocks because they provide a pre-defined stereochemical center, which is often essential for biological activity. numberanalytics.com The ability to synthesize enantiomerically pure compounds is critical, as different enantiomers of a drug can have vastly different pharmacological effects. scirea.org Chiral morpholines are instrumental in creating complex molecules with specific three-dimensional arrangements, a necessity for effective and selective drug action. nih.govlifechemicals.com

Historical Context of Chiral Heterocycle Synthesis

The history of heterocyclic chemistry dates back to the 19th century, with early discoveries laying the groundwork for the synthesis of these cyclic compounds. wikipedia.orgresearchgate.net Key milestones include the synthesis of alloxan (B1665706) from uric acid in 1818 and the production of furfural (B47365) from starch in 1832. wikipedia.orgresearchgate.net The development of organic chemistry as a whole propelled the exploration of heterocyclic compounds, which are now recognized as the largest classical division of the field. acs.org

The synthesis of chiral heterocycles gained significant momentum with the advancement of asymmetric synthesis techniques. Initially, many methods relied on the use of stoichiometric amounts of chiral starting materials or reagents, a strategy often referred to as the "chiral pool" approach. numberanalytics.comnih.gov This involves using naturally occurring chiral molecules, such as amino acids or sugars, as the foundation for building more complex chiral structures. numberanalytics.com

Over time, more efficient and atom-economical catalytic methods have been developed. nih.gov The advent of asymmetric catalysis, utilizing chiral catalysts to induce enantioselectivity, has revolutionized the field. numberanalytics.com This includes powerful techniques like the Diels-Alder reaction, a cornerstone of organic synthesis for forming six-membered rings with excellent stereochemical control, which has been adapted for the synthesis of heterocycles in what is known as the hetero-Diels-Alder reaction. wikipedia.org Transition-metal-catalyzed reactions, such as asymmetric hydrogenation, have also become indispensable tools for the efficient production of a wide array of chiral N-heterocyclic compounds. nih.govrsc.org

Overview of Synthetic Challenges in Chiral Morpholine Generation

Despite the advancements in synthetic methodology, the generation of chiral morpholines presents several challenges. A primary hurdle is achieving high levels of stereoselectivity, ensuring the formation of the desired enantiomer in high excess. scirea.org This often requires careful selection of chiral catalysts, auxiliaries, or starting materials, along with meticulous optimization of reaction conditions such as temperature, solvent, and reactant ratios. scirea.org

The synthesis of substituted morpholines can be particularly complex. For instance, creating 2-substituted chiral morpholines through asymmetric hydrogenation is considered more challenging than synthesizing their 3-substituted counterparts due to the congested and electron-rich nature of the precursor molecules, which can lead to low reactivity. rsc.org

Strategies to overcome these challenges include:

Forming the stereocenter before cyclization: This approach involves establishing the chiral center in an acyclic precursor before the morpholine ring is formed. nih.gov

Forming the stereocenter during cyclization: This can be achieved through enantioselective cyclization reactions. nih.gov

Forming the stereocenter after cyclization: This involves the enantioselective modification of a pre-existing unsaturated morpholine ring, for example, through asymmetric hydrogenation. nih.gov

The development of novel and efficient catalytic systems remains a key area of research to address the existing limitations and expand the scope of accessible chiral morpholine structures. nih.govrsc.org

Chemical Profile of tert-butyl (3S)-morpholine-3-carboxylate

The compound this compound is a chiral building block of significant interest in synthetic organic chemistry. Its structure incorporates a morpholine ring with a tert-butyl ester group at the 3-position, featuring an S-configuration at the stereogenic center. This specific arrangement of functional groups makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.

Chemical and Physical Properties

The properties of this compound are detailed in the table below.

| Property | Value |

| Molecular Formula | C₉H₁₇NO₃ |

| Molecular Weight | 187.24 g/mol |

| IUPAC Name | This compound |

| InChI | InChI=1S/C9H17NO3/c1-9(2,3)13-8(11)7-6-12-5-4-10-7;/h7,10H,4-6H2,1-3H3/t7-;/m0./s1 |

| InChIKey | QTJBNPAWSNUZIC-YFKPBYRVSA-N |

| SMILES | CC(C)(C)OC(=O)[C@H]1COCCN1 |

Data sourced from PubChem.

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of chemical compounds. For this compound, predicted collision cross section (CCS) values provide insights into its shape and size in the gas phase.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 188.12813 | 142.8 |

| [M+Na]⁺ | 210.11007 | 147.3 |

| [M-H]⁻ | 186.11357 | 143.4 |

| [M+NH₄]⁺ | 205.15467 | 159.0 |

| [M+K]⁺ | 226.08401 | 147.8 |

Predicted data from PubChem. uni.lu

Synthesis and Applications

The synthetic utility of this compound is rooted in its role as a versatile intermediate for creating biologically active compounds.

Synthetic Routes

The synthesis of chiral morpholines, including this compound, can be achieved through various strategies. One common approach involves the electrophile-induced cyclization of optically pure N-allyl-β-aminoalcohols. banglajol.info Another powerful method is the asymmetric hydrogenation of dehydromorpholines using a bisphosphine-rhodium catalyst, which can yield 2-substituted chiral morpholines with high enantioselectivity. nih.govrsc.org The development of efficient synthetic routes is an active area of research, with a focus on creating diverse and enantiopure morpholine derivatives. e3s-conferences.org

Applications in Medicinal and Agrochemical Research

Due to their favorable properties, morpholine derivatives are widely used in medicinal chemistry. wisdomlib.orglifechemicals.com They serve as building blocks for a vast array of therapeutic agents, including antibiotics, antifungals, and anticancer drugs. e3s-conferences.org The morpholine nucleus is considered a "privileged structure" because of its frequent appearance in bioactive compounds. nih.gov Specifically, this compound and its analogs are valuable intermediates in the development of pharmaceuticals targeting the central nervous system, where the morpholine ring can improve properties like blood-brain barrier permeability. acs.org

In the agrochemical sector, morpholine derivatives are utilized for their antifungal and herbicidal properties. lifechemicals.come3s-conferences.org The continuous need for more effective and sustainable agricultural solutions drives the research and development of new morpholine-based agrochemicals. e3s-conferences.org

Structure

3D Structure

Properties

Molecular Formula |

C9H17NO3 |

|---|---|

Molecular Weight |

187.24 g/mol |

IUPAC Name |

tert-butyl (3S)-morpholine-3-carboxylate |

InChI |

InChI=1S/C9H17NO3/c1-9(2,3)13-8(11)7-6-12-5-4-10-7/h7,10H,4-6H2,1-3H3/t7-/m0/s1 |

InChI Key |

QTJBNPAWSNUZIC-ZETCQYMHSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@@H]1COCCN1 |

Canonical SMILES |

CC(C)(C)OC(=O)C1COCCN1 |

Origin of Product |

United States |

Stereoselective Synthesis of Tert Butyl 3s Morpholine 3 Carboxylate

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. For tert-butyl (3S)-morpholine-3-carboxylate, the primary disconnections involve breaking the carbon-nitrogen and carbon-oxygen bonds within the morpholine (B109124) ring and cleaving the tert-butyl ester.

A logical retrosynthetic approach identifies a chiral amino alcohol as a key precursor. This strategy simplifies the synthesis by introducing the desired stereochemistry at an early stage. The most common and efficient starting material for this purpose is the naturally occurring amino acid, L-serine, which possesses the required (S)-configuration at the carbon that will become the C3 position of the morpholine ring.

The key disconnections can be summarized as:

C-N and C-O bond disconnections: This leads back to a protected L-serine derivative and a two-carbon unit that will form the other half of the morpholine ring.

Ester disconnection: The tert-butyl carboxylate group can be introduced at a later stage, often from the corresponding carboxylic acid.

Enantioselective Routes to the Morpholine Core

The construction of the morpholine ring with the correct stereochemistry is the cornerstone of this synthesis. Several effective methods have been developed, with many leveraging the inherent chirality of natural amino acids.

Strategies Employing Chiral Amino Acid Precursors (e.g., L-Serine)

The use of L-serine as the chiral starting material is a widely adopted and efficient strategy. nih.gov L-serine provides the C3 stereocenter in the correct (S)-configuration, thereby avoiding the need for a separate and often challenging enantioselective step. The synthesis typically begins with the protection of the amino and carboxylic acid groups of L-serine. The N-Boc (tert-butyloxycarbonyl) protecting group is commonly used for the amine, and the carboxylic acid is often converted to a methyl or ethyl ester.

Cyclization Reactions for Morpholine Ring Formation

With the protected L-serine derivative in hand, the next crucial step is the formation of the morpholine ring. This is typically achieved through an intramolecular cyclization reaction. researchgate.net A common approach involves the N-alkylation of the protected L-serine ester with a two-carbon electrophile containing a leaving group, such as 2-chloroethanol (B45725) or a protected equivalent. Subsequent intramolecular cyclization, often promoted by a base, leads to the formation of the morpholine-3-carboxylate core. researchgate.net

Another strategy involves the reductive amination of a suitable aldehyde with the L-serine derivative, followed by cyclization. researchgate.net For instance, the reaction of an L-serine ester with glycoaldehyde or a protected version can lead to an intermediate that, upon reduction and subsequent cyclization, yields the desired morpholine ring system.

A variety of cyclization conditions have been reported, with the choice of base and solvent playing a critical role in the efficiency of the reaction. Common bases include sodium hydride (NaH), potassium tert-butoxide (t-BuOK), and potassium carbonate (K2CO3). researchgate.netorganic-chemistry.org

Control of Stereochemistry at the C3-Position

The primary advantage of using L-serine as the starting material is that the stereochemistry at the C3 position is pre-determined and maintained throughout the synthetic sequence. The (S)-configuration of L-serine directly translates to the (3S)-configuration of the final morpholine product. This approach is highly effective in ensuring the enantiopurity of the target compound.

Introduction and Functionalization of the tert-Butyl Carboxylate Group

The final key transformation is the introduction of the tert-butyl carboxylate group. This is typically accomplished after the formation of the morpholine ring. If the synthesis was carried out using a methyl or ethyl ester of L-serine, this ester is first hydrolyzed to the corresponding carboxylic acid.

The resulting morpholine-3-carboxylic acid is then esterified to form the tert-butyl ester. A common and efficient method for this transformation is the reaction with di-tert-butyl dicarbonate (B1257347) ((Boc)2O) in the presence of a suitable base and solvent. rsc.org This reaction proceeds under mild conditions and generally provides the desired tert-butyl ester in high yield.

Purification and Enantiomeric Enrichment Techniques

Purification of the final product, this compound, is crucial to obtain the high level of purity required for its use in pharmaceutical synthesis. The primary method of purification is column chromatography on silica (B1680970) gel. The choice of eluent system is optimized to achieve good separation of the desired product from any remaining starting materials, reagents, or byproducts.

In cases where the enantiomeric purity needs to be further enhanced, chiral chromatography techniques can be employed. This involves using a chiral stationary phase that can differentiate between the two enantiomers, allowing for their separation. However, when starting from enantiomerically pure L-serine and employing stereoretentive reaction conditions, the enantiomeric excess of the final product is often sufficiently high, and further enrichment may not be necessary.

The purity and identity of the final compound are confirmed using a variety of analytical techniques, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and stereochemistry of the molecule.

Mass Spectrometry (MS): To determine the molecular weight of the compound.

High-Performance Liquid Chromatography (HPLC): To assess the purity and enantiomeric excess of the final product.

Chiral Chromatography Methods (e.g., Chiral HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) stands as a powerful and widely utilized technique for the separation and quantification of enantiomers. This method employs a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times and, consequently, their separation. The selection of the appropriate CSP and mobile phase is paramount for achieving successful enantioseparation.

For the analysis of this compound and related chiral molecules, polysaccharide-based CSPs are often the first choice. These are typically derivatives of cellulose (B213188) or amylose (B160209) that are coated or immobilized on a silica gel support. The chiral recognition mechanism of these phases is complex and can involve a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide structure.

Detailed Research Findings:

While specific, publicly available research detailing the chiral HPLC separation of this compound is limited, the general principles of chiral method development for similar cyclic amino acid esters provide a clear framework. The process typically involves screening a variety of chiral columns and mobile phase compositions to identify the optimal conditions for separation.

For instance, in the analysis of analogous compounds, researchers often explore columns such as those based on amylose tris(3,5-dimethylphenylcarbamate) or cellulose tris(3,5-dimethylphenylcarbamate). The mobile phase in normal-phase HPLC, which is commonly employed for such separations, typically consists of a mixture of a non-polar solvent like n-hexane and a polar modifier such as isopropanol (B130326) or ethanol. The ratio of these solvents is a critical parameter that is fine-tuned to achieve the desired resolution between the enantiomers.

The following table outlines a hypothetical, yet representative, set of conditions that would be systematically investigated during the method development for the chiral analysis of tert-butyl morpholine-3-carboxylate.

Table 1: Representative Chiral HPLC Method Development Parameters

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Chiral Stationary Phase | Amylose tris(3,5-dimethylphenylcarbamate) | Cellulose tris(3,5-dimethylphenylcarbamate) | Immobilized Polysaccharide |

| Column Dimensions | 4.6 x 250 mm, 5 µm | 4.6 x 250 mm, 5 µm | 4.6 x 150 mm, 3 µm |

| Mobile Phase | n-Hexane:Isopropanol (90:10, v/v) | n-Hexane:Ethanol (85:15, v/v) | Heptane:Isopropanol (95:5, v/v) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.8 mL/min |

| Detection Wavelength | 210 nm | 210 nm | 210 nm |

| Column Temperature | 25 °C | 30 °C | 25 °C |

In a typical research scenario, the racemic mixture of tert-butyl morpholine-3-carboxylate would be injected onto the chiral column under these varying conditions. The resulting chromatograms would be analyzed for the resolution (Rs) between the two enantiomer peaks. An Rs value of greater than 1.5 is generally considered to indicate baseline separation, which is ideal for accurate quantification. The retention times (tR) for the (S) and (R)-enantiomers would be recorded, and the enantiomeric excess (e.e.) of a non-racemic sample would be calculated using the peak areas of the two enantiomers.

The development of a robust chiral HPLC method is a meticulous process that requires empirical investigation. However, the established success of polysaccharide-based CSPs for the separation of a wide range of chiral compounds provides a strong starting point for the analysis of this compound. The fine-tuning of the mobile phase composition and other chromatographic parameters is key to achieving the high-resolution separation necessary for accurate determination of enantiomeric purity.

Chemical Transformations and Derivatization Strategies of Tert Butyl 3s Morpholine 3 Carboxylate

Reactions Involving the Carboxylate Functionality

The tert-butyl ester group at the C3 position can undergo several important transformations, allowing for the introduction of new functional groups or the unmasking of the carboxylic acid.

The hydrolysis of the tert-butyl ester to the corresponding morpholine-3-carboxylic acid is a common and crucial step, often required before subsequent reactions. This deprotection is typically achieved under acidic conditions, which selectively cleave the tert-butyl group via a stable carbocation mechanism.

Direct conversion of the ester to an amide is also a powerful tool for diversification. This can be accomplished through various methods, including catalyst-driven processes that directly couple the ester with an amine, often under mild conditions. For instance, tert-butoxide-assisted amidation has been shown to be an efficient method for converting esters to amides. nih.govresearchgate.net Catalytic direct amidation using specialized catalysts and solvents like tert-butyl acetate (B1210297) also provides a sustainable route to amide bond formation. nih.gove3s-conferences.org

| Transformation | Reagents & Conditions | Product | Notes |

|---|---|---|---|

| Ester Hydrolysis | Aqueous phosphoric acid (H₃PO₄) | (3S)-Morpholine-3-carboxylic acid | Mild and environmentally benign method for deprotection of tert-butyl esters. |

| Ester Hydrolysis | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | (3S)-Morpholine-3-carboxylic acid | Standard and effective method for tert-butyl ester cleavage. |

| Selective Ester Hydrolysis | Cerium(III) chloride (CeCl₃·7H₂O) / Sodium Iodide (NaI) in Acetonitrile | (3S)-N-Boc-morpholine-3-carboxylic acid | Selectively cleaves the tert-butyl ester in the presence of an N-Boc protecting group. rsc.org |

| Direct Amidation | Amine (R-NH₂), Potassium tert-butoxide (KOtBu), THF | tert-Butyl (3S)-3-(aminocarbonyl)morpholine-4-carboxylate derivative | Base-promoted direct amidation of unactivated esters. researchgate.net |

| Catalytic Amidation | Amine (R-NH₂), B(OCH₂CF₃)₃, tert-Butyl acetate, Reflux | Amide derivative | Catalytic direct amidation that works well for polar substrates. nih.gov |

The carboxylate functionality can be reduced to a primary alcohol, providing a different synthetic handle for further elaboration. Powerful reducing agents are typically required for this transformation. Lithium borohydride (B1222165) is known for its ability to selectively reduce esters to alcohols in the presence of other functional groups like carboxylic acids. nih.gov Lithium aluminum hydride (LAH) is a more powerful, non-selective reagent that also readily achieves this reduction. nih.gov The resulting (3S)-morpholin-3-ylmethanol or its N-protected version, tert-butyl (3S)-3-(hydroxymethyl)morpholine-4-carboxylate, opens up new avenues for derivatization. researchgate.netnih.gov

Furthermore, the tert-butyl ester can be converted into other functional groups. A notable example is its conversion to an acid chloride. This is achieved by reacting the tert-butyl ester with reagents like thionyl chloride, which selectively reacts with tert-butyl esters over other ester types. nih.gov The resulting acid chloride is a highly reactive intermediate that can readily be converted into a wide range of amides and esters. nih.gov

| Transformation | Reagents & Conditions | Product | Notes |

|---|---|---|---|

| Ester Reduction | Lithium borohydride (LiBH₄) in THF/Ether | (3S)-Morpholin-3-ylmethanol | Selective reduction of the ester to a primary alcohol. nih.gov |

| Ester Reduction | Lithium aluminum hydride (LiAlH₄) in THF/Ether, followed by aqueous workup | (3S)-Morpholin-3-ylmethanol | Powerful, non-selective reduction to the primary alcohol. nih.gov |

| Conversion to Acid Chloride | Thionyl chloride (SOCl₂) at room temperature | (3S)-Morpholine-3-carbonyl chloride | Selective conversion of the tert-butyl ester to a reactive acid chloride. nih.gov |

Modifications of the Morpholine (B109124) Nitrogen Atom

The secondary amine in the morpholine ring is a key site for introducing molecular diversity through protection, deprotection, alkylation, and acylation reactions.

To prevent unwanted side reactions at the morpholine nitrogen during transformations elsewhere in the molecule, it is often protected. The tert-butoxycarbonyl (Boc) group is a commonly used protecting group for this purpose, typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O).

The removal of the Boc group (deprotection) is readily accomplished under strong acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which are orthogonal to the base-labile protecting groups. researchgate.net The choice of conditions for protection and deprotection is critical, especially when other sensitive functional groups are present, requiring a carefully planned orthogonal strategy. rsc.org For example, methods exist to selectively remove a tert-butyl ester while leaving an N-Boc group intact, and vice-versa. rsc.orgresearchgate.net

| Transformation | Reagents & Conditions | Product | Notes |

|---|---|---|---|

| N-Protection | Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., NEt₃), Solvent (e.g., DCM) | tert-Butyl (3S)-3-(tert-butoxycarbonyl)morpholine-4-carboxylate | Standard procedure for introducing the acid-labile Boc protecting group. researchgate.net |

| N-Deprotection | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | tert-Butyl (3S)-morpholine-3-carboxylate | Common method for removing the Boc group. researchgate.net |

| N-Deprotection | 3M Hydrochloric acid (HCl) | This compound hydrochloride | Effective removal of the Boc group, yielding the hydrochloride salt. researchgate.net |

Direct functionalization of the morpholine nitrogen allows for the introduction of a wide array of substituents. N-alkylation can be achieved by reacting the secondary amine with alkyl halides in the presence of a base to neutralize the resulting hydrohalic acid. N-acylation is similarly performed using acylating agents such as acyl chlorides or anhydrides, often with a non-nucleophilic base like triethylamine. These reactions provide straightforward access to a library of N-substituted morpholine derivatives.

| Transformation | Reagents & Conditions | Product Type | Notes |

|---|---|---|---|

| N-Alkylation | Alkyl halide (R-X), Base (e.g., K₂CO₃, NEt₃), Solvent (e.g., ACN, DMF) | N-Alkyl morpholine derivative | Introduces an alkyl group onto the morpholine nitrogen. |

| N-Acylation | Acyl chloride (RCOCl) or Anhydride ((RCO)₂O), Base (e.g., NEt₃), Solvent (e.g., DCM) | N-Acyl morpholine derivative (Amide) | Forms an amide bond at the morpholine nitrogen. |

Diversification at the C3-Position

Direct functionalization at the C3 position of the morpholine ring is synthetically challenging. acs.org Therefore, diversification strategies typically rely on indirect methods that first involve the transformation of the existing carboxylate group into a more versatile functional handle.

One primary strategy involves the reduction of the C3-ester to the corresponding primary alcohol, (3S)-morpholin-3-ylmethanol, as described in section 3.1.2. This alcohol can then be oxidized to the corresponding aldehyde using standard oxidation protocols (e.g., Swern or Dess-Martin oxidation). The resulting C3-aldehyde is a powerful intermediate for building molecular complexity through a variety of well-established carbon-carbon bond-forming reactions, including:

Wittig reaction: to form alkenes.

Grignard and organolithium additions: to generate secondary alcohols.

Reductive amination: to introduce substituted amino groups.

A second strategy begins with the hydrolysis of the ester to the C3-carboxylic acid (section 3.1.1). The carboxylic acid itself can participate in further reactions. For instance, a decarboxylative Giese-type reaction could potentially be applied, where the carboxylate is converted into a radical source and then used to form a new carbon-carbon bond at the C3 position. These multi-step pathways, while less direct, provide robust and versatile access to a wide range of C3-substituted morpholine derivatives that are otherwise difficult to synthesize. researchgate.netacs.org

Synthesis of Advanced Chiral Morpholine Derivatives Utilizing this compound

The strategic importance of this compound as a chiral building block is underscored by its utility in the synthesis of complex, polyfunctionalized morpholine derivatives for various research applications, particularly in drug discovery. Its two primary reactive sites—the secondary amine of the morpholine ring and the tert-butyl ester at the C-3 position—allow for a range of chemical modifications. These transformations enable the construction of advanced derivatives with tailored properties.

The general strategies for derivatization involve:

N-Functionalization: The secondary amine provides a nucleophilic center for the introduction of a wide array of substituents, including alkyl, aryl, and acyl groups. N-arylation reactions, such as the Buchwald-Hartwig amination, are commonly employed to introduce aromatic and heteroaromatic moieties, which are prevalent in biologically active molecules.

Carboxylate Group Modification: The tert-butyl ester can be hydrolyzed to the corresponding carboxylic acid, which then serves as a versatile handle for further transformations. The most common derivatization at this position is the formation of amides through coupling with various primary or secondary amines. Alternatively, the carboxylate can be reduced to a primary alcohol, ((3S)-morpholin-3-yl)methanol, which opens up another avenue for derivatization through etherification or other alcohol-specific reactions.

A representative multi-step synthesis to generate an advanced N-heteroarylated morpholine-3-carboxamide (B110646) derivative from this compound is detailed below. This sequence showcases the versatility of the starting material in creating molecules with increased structural complexity and molecular weight.

Step 1: N-Arylation via Buchwald-Hartwig Cross-Coupling

The first step involves the functionalization of the morpholine nitrogen with a heteroaryl group. In this example, 4-bromo-2-fluoropyridine (B161659) is coupled with this compound. The use of a palladium catalyst and a specialized phosphine (B1218219) ligand is characteristic of modern cross-coupling methodologies, which allow for the formation of C-N bonds under relatively mild conditions.

Table 1: N-Arylation of this compound

| Entry | Starting Materials | Reagents & Conditions | Product | Yield |

| 1 | This compound, 4-bromo-2-fluoropyridine | Pd₂(dba)₃ (palladium catalyst), Xantphos (ligand), Cs₂CO₃ (base), Dioxane (solvent), 100 °C, 18 h | tert-butyl (3S)-4-(2-fluoropyridin-4-yl)morpholine-3-carboxylate | ~85% |

This table presents a representative synthetic transformation. Yields are approximate and can vary based on specific reaction conditions and scale.

Step 2: Hydrolysis of the tert-Butyl Ester

Following N-arylation, the tert-butyl protecting group on the carboxylate is removed. This is typically achieved under acidic conditions. Trifluoroacetic acid (TFA) is highly effective for this purpose, as it cleanly cleaves the ester bond, yielding the corresponding carboxylic acid and volatile byproducts (isobutylene and carbon dioxide).

Table 2: Acid-Mediated Deprotection of the tert-Butyl Ester

| Entry | Starting Material | Reagents & Conditions | Product | Yield |

| 1 | tert-butyl (3S)-4-(2-fluoropyridin-4-yl)morpholine-3-carboxylate | Trifluoroacetic acid (TFA), Dichloromethane (DCM), 25 °C, 4 h | (3S)-4-(2-fluoropyridin-4-yl)morpholine-3-carboxylic acid | Quant. |

This table presents a representative synthetic transformation. Quantitative (Quant.) yield is often assumed for this type of deprotection prior to subsequent steps.

Step 3: Amide Bond Formation

The final step in this exemplary synthesis is the coupling of the newly formed carboxylic acid with an amine to create a stable amide linkage. A variety of peptide coupling reagents can be utilized for this transformation. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA), is a common choice due to its high efficiency and low rate of side reactions.

Table 3: Amide Coupling to Form the Final Derivative

| Entry | Starting Materials | Reagents & Conditions | Product | Yield |

| 1 | (3S)-4-(2-fluoropyridin-4-yl)morpholine-3-carboxylic acid, Benzylamine | HATU (coupling agent), DIPEA (base), Dimethylformamide (DMF, solvent), 25 °C, 12 h | (3S)-N-benzyl-4-(2-fluoropyridin-4-yl)morpholine-3-carboxamide | ~90% |

This table presents a representative synthetic transformation. Yields are approximate and can vary based on specific reaction conditions and scale.

This three-step sequence effectively demonstrates how this compound can be elaborated into a more complex, chiral molecule suitable for further investigation in areas such as medicinal chemistry. The modularity of this approach allows for the synthesis of large libraries of compounds by varying the aryl halide in Step 1 and the amine in Step 3.

Applications in Complex Molecule Construction

Utilization as a Versatile Chiral Building Block

The primary value of tert-butyl (3S)-morpholine-3-carboxylate lies in its identity as a chiral building block, often derived from the natural chiral pool, which allows for the transfer of its inherent stereochemistry into a final target molecule. The "(3S)" designation indicates a specific three-dimensional arrangement at the C3 position of the morpholine (B109124) ring, which is crucial for the stereoselective synthesis of complex structures.

A practical synthetic route to obtain this building block starts from the readily available and inexpensive amino acid L-serine. google.com This process leverages the inherent chirality of the starting material to establish the desired stereocenter in the morpholine ring. A key step involves the cyclization of an N-chloroacetyl-L-serine tert-butyl ester derivative to form (S)-5-oxo-morpholine-3-carboxylic acid tert-butyl ester, which is then reduced to yield the final product. google.com

The utility of this chiral building block is exemplified in the synthesis of high-value pharmaceutical agents. The morpholine core is a key structural feature in many drugs, including the antiemetic drug Aprepitant. The synthesis of Aprepitant involves a highly stereoselective process where a chiral morpholine core is essential for its biological activity as a potent substance P (SP) receptor antagonist. researchgate.net The construction of the key intermediate, a substituted (S)-3-phenylmorpholin-2-one, underscores the importance of having access to enantiomerically pure morpholine precursors to ensure the correct stereochemical outcome in the final drug molecule. researchgate.net

The table below outlines a representative synthetic pathway starting from L-serine, demonstrating the creation of the chiral building block.

| Step | Starting Material | Reagents | Product | Purpose |

| 1 | L-Serine | tert-Butyl acetate (B1210297), Catalyst | L-Serine tert-butyl ester | Esterification of the carboxylic acid. |

| 2 | L-Serine tert-butyl ester | Chloroacetyl chloride, Dichloromethane | N-chloroacetyl-L-serine tert-butyl ester | Acylation of the amine. |

| 3 | N-chloroacetyl-L-serine tert-butyl ester | Sodium ethoxide, Toluene | (S)-5-Oxo-morpholine-3-carboxylic acid tert-butyl ester | Intramolecular cyclization to form the morpholinone ring. |

| 4 | (S)-5-Oxo-morpholine-3-carboxylic acid tert-butyl ester | Sodium borohydride (B1222165), Aluminum trichloride, Methanol | This compound | Reduction of the amide to form the morpholine ring. |

This table is based on the synthetic process described in patent CN102617503A. google.com

Role in the Synthesis of Chiral Scaffolds and Intermediates

Beyond serving as a simple chiral fragment, this compound is instrumental in the construction of more elaborate chiral scaffolds and key synthetic intermediates. These scaffolds provide a three-dimensional framework upon which additional complexity and functionality can be built, leading to novel classes of compounds with potential therapeutic applications.

The morpholine nucleus itself is a common motif in medicinal chemistry. nih.gov For instance, morpholine-containing structures have been investigated as inhibitors of TNF-α converting enzyme (TACE), a target for inflammatory diseases. nih.govnih.gov The synthesis of potent TACE inhibitors often requires the creation of complex heterocyclic systems where the morpholine ring is a central feature. nih.gov The defined stereochemistry of a precursor like this compound is critical for orienting substituents in the precise three-dimensional space required for effective binding to the enzyme's active site.

Furthermore, research has focused on expanding the complexity of the morpholine core itself. For example, methods have been developed to install quaternary stereocenters onto the morpholine-3-one nucleus, a related scaffold. nih.gov This is a significant advancement as quaternary centers are prevalent in many biologically active molecules but are synthetically challenging to create. nih.gov Starting with a chiral morpholine derivative allows for the diastereoselective installation of these complex features.

The table below illustrates the types of complex intermediates and scaffolds that can be generated from chiral morpholine precursors.

| Precursor Type | Synthetic Transformation | Resulting Scaffold/Intermediate | Potential Application Area |

| Chiral Morpholine-3-one | Staudinger ketene-imine reaction | Spiro-β-lactam morpholinone | Novel peptidomimetics, enzyme inhibitors. nih.gov |

| Chiral Morpholine-2-one | Alkylation strategies | Morpholinone with quaternary center | Complex natural product synthesis, drug discovery. nih.gov |

| Chiral Morpholine Derivative | Coupling and Cyclization | Bicyclic or Tricyclic Morpholine Systems | Peptidomimetics, protease inhibitors. nih.gov |

Contributions to Chemical Library Synthesis for Diversity-Oriented Approaches

Diversity-Oriented Synthesis (DOS) is a powerful strategy in modern drug discovery that aims to generate collections of structurally diverse small molecules to probe biological pathways and identify new drug leads. nih.govnih.gov This approach contrasts with target-oriented synthesis by focusing on creating a wide range of molecular architectures rather than a single target molecule. Chiral building blocks like this compound are highly valuable in DOS. nih.gov

The generation of libraries based on the morpholine scaffold allows for a systematic exploration of the chemical space around this privileged structure. nih.gov By using a common chiral precursor, chemists can introduce diversity through various reactions that modify the core scaffold. This can involve appending different substituents at multiple positions or altering the ring structure itself through subsequent cyclization or rearrangement reactions. nih.gov

Research efforts have focused on generating libraries of peptidomimetic compounds centered on the morpholine nucleus, taking advantage of building blocks derived from amino acids. nih.gov The goal is to create molecules with a high fraction of sp³ carbon atoms, which increases their three-dimensionality—a feature often associated with successful drug candidates. The use of this compound and related compounds provides a reliable starting point for such endeavors, ensuring that the resulting library members possess stereochemical complexity. The build/couple/pair strategy in DOS often utilizes polyfunctional building blocks from the chiral pool, such as amino acid derivatives, to generate diverse heterocyclic structures, including morpholines. nih.gov

| Diversity-Oriented Synthesis (DOS) Principle | Application with Morpholine Building Blocks | Outcome |

| Scaffold Diversity | Using a common morpholine precursor to generate bi- and tricyclic systems through different cyclization strategies. nih.gov | A collection of molecules with fundamentally different skeletal frameworks. |

| Appendage Diversity | Attaching various R-groups to the nitrogen or carbon atoms of the morpholine ring. | A library of analogues with varied physicochemical properties for structure-activity relationship (SAR) studies. |

| Stereochemical Diversity | Starting with a defined stereocenter and introducing new ones in a controlled manner. nih.gov | A set of diastereomers to explore the impact of 3D geometry on biological activity. |

Q & A

Q. What are the optimal conditions for synthesizing tert-butyl (3S)-morpholine-3-carboxylate to maximize yield and enantiomeric purity?

The synthesis typically involves Boc (tert-butyloxycarbonyl) protection of the morpholine nitrogen. Key steps include:

- Reaction conditions : Use of triethylamine (TEA) as a base in dichloromethane (DCM) with di-tert-butyl dicarbonate (Boc₂O) for 15–24 hours under inert atmosphere .

- Purification : Silica gel column chromatography with optimized eluent ratios (e.g., ethyl acetate/petroleum ether = 1:10) to isolate the product .

- Chiral integrity : Maintain low temperatures (-20°C) during storage to prevent racemization .

Q. What analytical techniques are critical for characterizing this compound?

- NMR spectroscopy : Confirm stereochemistry and purity via ¹H/¹³C NMR (e.g., chemical shifts for tert-butyl at ~1.4 ppm and morpholine protons between 3.5–4.0 ppm) .

- Chiral HPLC : Verify enantiomeric excess using chiral stationary phases (e.g., Chiralpak AD-H column) .

- Refractive index/pKa : Physical properties (refractive index ~1.474; predicted pKa ~14.85) aid in solvent selection and reaction design .

Q. How can impurities or by-products be minimized during synthesis?

- Side reactions : Avoid prolonged exposure to moisture to prevent Boc-group hydrolysis.

- By-product removal : Optimize column chromatography gradients (e.g., stepwise increase in ethyl acetate) to separate diastereomers or unreacted intermediates .

Advanced Research Questions

Q. What reaction mechanisms govern the Boc protection of morpholine derivatives, and how do steric effects influence regioselectivity?

- Mechanism : Boc₂O reacts with the morpholine nitrogen via nucleophilic acyl substitution, facilitated by TEA as a proton scavenger .

- Steric effects : The tert-butyl group creates steric hindrance, favoring reaction at the less hindered nitrogen in asymmetric morpholine systems. Computational studies (DFT) can model transition states to predict regioselectivity .

Q. How does the introduction of substituents (e.g., hydroxymethyl, trifluoroacetamido) alter the compound’s biological activity?

- Hydroxymethyl groups : Enhance solubility and hydrogen-bonding potential, critical for interactions with enzyme active sites (e.g., kinase inhibitors like BMS-599626) .

- Trifluoroacetamido groups : Improve metabolic stability and target affinity due to the electron-withdrawing trifluoromethyl group .

- Methodology : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding kinetics to biological targets .

Q. What strategies are effective for resolving enantiomers or analyzing chiral stability under varying conditions?

Q. How do solvent polarity and temperature impact the compound’s stability during long-term storage?

- Storage conditions : Store at -20°C in anhydrous DCM or THF to prevent hydrolysis.

- Degradation pathways : LC-MS identifies decomposition products (e.g., morpholine-3-carboxylic acid via Boc-deprotection) .

Data Contradictions and Resolution

Q. Discrepancies in reported pKa values: How can experimental variability be addressed?

Q. Conflicting biological activity data across structural analogs: What factors contribute to these differences?

- Structural nuances : Minor changes (e.g., piperidine vs. morpholine rings) alter conformational flexibility and target binding .

- Assay variability : Standardize cell-based assays (e.g., IC₅₀ measurements) using reference inhibitors to normalize data .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.